beta-Bromoisovaleric acid

Description

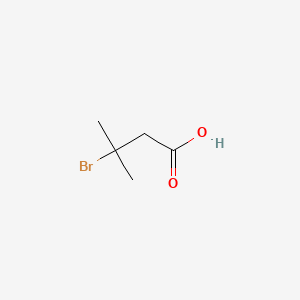

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVAKUCVZWTRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340833 | |

| Record name | beta-bromoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5798-88-9 | |

| Record name | beta-Bromoisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-bromoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BROMOISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG702AHZ0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beta-Bromoisovaleric Acid: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-bromoisovaleric acid, systematically known as 3-bromo-3-methylbutanoic acid, is a halogenated carboxylic acid. Its structure, featuring a bromine atom on the tertiary carbon adjacent to the carboxylic acid group, imparts unique chemical reactivity that makes it a compound of interest in organic synthesis and as a potential modulator of biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological interactions of this compound.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a four-carbon butanoic acid backbone with a bromine atom and a methyl group both attached to the third carbon atom (C3).

IUPAC Name: 3-bromo-3-methylbutanoic acid[1] Synonyms: β-bromoisovaleric acid, 3-Bromo-3-methylbutyric acid[1] Molecular Formula: C5H9BrO2 Molecular Weight: 181.03 g/mol CAS Number: 5798-88-9

The presence of a chiral center at the C3 position is absent due to the two methyl groups on the same carbon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are estimated and should be confirmed through experimental validation.

| Property | Value | Source |

| Melting Point | 73-74 °C | LookChem |

| Boiling Point (estimated) | 189.93 °C | LookChem |

| pKa (predicted) | 3.99 ± 0.10 | LookChem |

| Density (estimated) | 1.4210 g/cm³ | LookChem |

| LogP (estimated) | 1.63460 | LookChem |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, and benzene. |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

A singlet for the two methyl groups (-(CH₃)₂).

-

A singlet for the methylene protons (-CH₂-).

-

A broad singlet for the carboxylic acid proton (-COOH).

¹³C NMR Spectroscopy (Predicted):

-

A signal for the quaternary carbon attached to the bromine.

-

A signal for the methyl carbons.

-

A signal for the methylene carbon.

-

A signal for the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy (Predicted):

-

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl group.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

A C-Br stretching absorption, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (Predicted Fragmentation):

-

The molecular ion peak (M+) would be expected at m/z 180 and 182 with approximately equal intensity, characteristic of a compound containing one bromine atom.

-

Fragmentation would likely involve the loss of the bromine atom, the carboxyl group, and cleavage of the carbon-carbon bonds.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, a plausible synthetic route could involve the hydrobromination of 3,3-dimethylacrylic acid.

Hypothetical Synthesis of 3-Bromo-3-methylbutanoic Acid:

-

Reaction: 3,3-Dimethylacrylic acid is dissolved in a suitable solvent, such as glacial acetic acid. Hydrogen bromide gas is then bubbled through the solution, or an aqueous solution of HBr is added. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol, to yield pure 3-bromo-3-methylbutanoic acid.

It is important to note that this is a generalized procedure, and optimization of reaction conditions would be necessary to achieve a good yield and purity.

Biological Activity: Enzyme Inhibition

This compound has been suggested to act as a reversible enzyme inhibitor. Specifically, it is proposed to inhibit enzymes that process other organic acids. This inhibitory activity likely stems from its structural similarity to the natural substrates of these enzymes, allowing it to bind to the enzyme's active site but not undergo the catalytic reaction. This mode of action is characteristic of competitive inhibition.

Figure 1: A diagram illustrating the mechanism of competitive enzyme inhibition by this compound.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a halogenated carboxylic acid with potential applications in organic synthesis and as a biochemical tool. While its physicochemical properties are partially characterized, further experimental investigation is required to fully elucidate its spectral properties and to develop optimized synthetic protocols. Its suggested role as a reversible enzyme inhibitor warrants further exploration for potential applications in drug development and biochemical research.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-3-methylbutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and drug development. While the initial discovery of this specific compound is not well-documented in readily available literature, its synthesis can be logically achieved through the hydrobromination of 3,3-dimethylacrylic acid. This document details the theoretical basis for this synthetic approach, provides a plausible experimental protocol based on analogous reactions, and outlines the necessary characterization methods. The information is intended to guide researchers in the preparation and validation of this valuable chemical entity.

Introduction

3-Bromo-3-methylbutanoic acid is a saturated monocarboxylic acid containing a bromine atom at the tertiary carbon position. Its structure suggests its potential as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of both a carboxylic acid and a tertiary bromide offers multiple points for chemical modification.

This guide focuses on the most chemically sound and direct method for the synthesis of 3-bromo-3-methylbutanoic acid: the addition of hydrogen bromide (HBr) to 3,3-dimethylacrylic acid.

Core Synthesis Methodology: Hydrobromination of 3,3-Dimethylacrylic Acid

The primary and most direct route for the synthesis of 3-bromo-3-methylbutanoic acid is the electrophilic addition of hydrogen bromide to 3,3-dimethylacrylic acid.

Chemical Principles

The reaction proceeds via a classic Markovnikov addition mechanism. The double bond in 3,3-dimethylacrylic acid acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This results in the formation of a carbocation intermediate. Due to the presence of two methyl groups on the beta-carbon, a stable tertiary carbocation is formed at this position. The subsequent attack of the bromide ion (Br-) on this carbocation leads to the formation of the desired product, 3-bromo-3-methylbutanoic acid.

The regioselectivity of this reaction is governed by the stability of the carbocation intermediate, with the tertiary carbocation being significantly more stable than the alternative primary carbocation that would be formed if the hydrogen were to add to the beta-carbon.

Reaction Pathway

Caption: Reaction pathway for the synthesis of 3-bromo-3-methylbutanoic acid.

Experimental Protocols

Synthesis of 3-Bromo-3-methylbutanoic Acid from 3,3-Dimethylacrylic Acid

Materials:

-

3,3-Dimethylacrylic acid

-

Anhydrous Hydrogen Bromide (gas or solution in acetic acid)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane, or dimethylformamide)

-

Sodium sulfate (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a reflux condenser, dissolve 3,3-dimethylacrylic acid in a suitable anhydrous solvent.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Hydrobromination: Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, add a solution of HBr in acetic acid dropwise. The reaction is exothermic and should be controlled by the rate of HBr addition and the efficiency of the cooling bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, stop the flow of HBr and allow the mixture to warm to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any unreacted acid and HBr), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 3-bromo-3-methylbutanoic acid can be purified by recrystallization or distillation under reduced pressure.

Caption: Generalized experimental workflow for the synthesis of 3-bromo-3-methylbutanoic acid.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| CAS Number | 5798-88-9 |

| Appearance | Expected to be a solid or high-boiling liquid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Expected to be soluble in organic solvents |

Expected Spectroscopic Data

While specific experimental spectra for 3-bromo-3-methylbutanoic acid are not widely published, the following are the expected signals based on its structure.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.8 | Singlet | 6H | (CH ₃)₂C-Br | |

| ~3.0 | Singlet | 2H | -CH ₂-COOH | |

| Broad singlet | 1H | -COOH |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| ~30 | (C H₃)₂C-Br | |

| ~50 | -C H₂-COOH | |

| ~60 | (C H₃)₂C -Br | |

| ~175 | -C OOH |

| FTIR | Expected Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) | |

| ~1710 | C=O stretch (carboxylic acid) | |

| 500-600 | C-Br stretch |

| Mass Spectrometry | Expected m/z | Fragment |

| 180/182 | [M]⁺ (isotopic pattern for Br) | |

| 101 | [M-Br]⁺ | |

| 45 | [COOH]⁺ |

Safety Considerations

-

Hydrogen Bromide: HBr is a corrosive and toxic gas. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

-

3,3-Dimethylacrylic Acid: This compound may be irritating to the skin, eyes, and respiratory tract. Handle with appropriate PPE.

-

3-Bromo-3-methylbutanoic Acid: As a halogenated carboxylic acid, this compound is expected to be corrosive and an irritant. Avoid contact with skin and eyes.

Conclusion

The synthesis of 3-bromo-3-methylbutanoic acid via the hydrobromination of 3,3-dimethylacrylic acid is a theoretically sound and direct method. While a specific documented discovery and detailed experimental reports are scarce, the principles of electrophilic addition and the provided generalized protocol offer a solid foundation for its successful preparation in a laboratory setting. The expected spectroscopic data outlined in this guide will be crucial for the structural verification of the synthesized product. Researchers and professionals in drug development can utilize this guide to access and exploit the synthetic potential of this versatile halogenated carboxylic acid.

An In-depth Technical Guide on the Core Mechanism of Action of Beta-Bromoisovaleric Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of beta-bromoisovaleric acid, a compound commonly known as bromisoval or bromovalerylurea. The document synthesizes current understanding, focusing on its interaction with key biological targets and the resultant signaling cascades. It is intended to be a resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

The primary mechanism of action of this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS). By binding to a specific site on the GABA-A receptor complex, this compound enhances the effects of GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability. This enhanced inhibitory neurotransmission manifests as the sedative, hypnotic, and anxiolytic effects of the drug.[1][2]

Recent electrophysiological studies have confirmed that bromovalerylurea (BU), the active form of this compound, dose-dependently prolongs inhibitory postsynaptic currents (IPSCs) in pyramidal neurons.[1] This prolongation of the IPSC decay time indicates that the GABA-A receptor channels remain open for a longer duration in the presence of the compound, thereby increasing the total inhibitory charge transfer.

Importantly, the modulatory effect of bromovalerylurea on IPSCs is not diminished by flumazenil, a known benzodiazepine receptor antagonist. This suggests that this compound binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, indicating a mechanism of action more akin to that of barbiturates.[1]

Quantitative Data on the Effects of this compound

The following table summarizes the quantitative effects of bromovalerylurea on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) as described in electrophysiological studies.

| Concentration of Bromovalerylurea | Effect on IPSC Decay Time | Effect on Sleep Architecture | Reference |

| 50 mg/kg (in vivo, rats) | No significant hypnotic effect observed. | This dose has been shown to have anti-inflammatory effects in various models. | [1] |

| > 125 mg/kg (in vivo, rats) | Dose-dependently prolongs the decay of spontaneous IPSCs in cortical pyramidal neurons. | Significantly increases non-rapid eye movement (NREM) sleep duration and dose-dependently decreases rapid eye movement (REM) sleep duration. The hypnotic characteristics are similar to those of barbiturates and benzodiazepines.[1] | [1] |

Experimental Protocols

The following is a detailed methodology for a key experiment used to elucidate the mechanism of action of this compound: whole-cell patch-clamp recording from pyramidal neurons in rat cortical slices.

Whole-Cell Patch-Clamp Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)

Objective: To measure the effect of this compound on the kinetics of GABA-A receptor-mediated spontaneous inhibitory postsynaptic currents (sIPSCs) in cortical pyramidal neurons.

Materials:

-

Animals: Wistar rats

-

Reagents: this compound (bromovalerylurea), artificial cerebrospinal fluid (aCSF), intracellular solution, and relevant pharmacological agents (e.g., flumazenil).

-

Equipment: Vibratome, patch-clamp amplifier, microscope with differential interference contrast (DIC) optics, micromanipulators, data acquisition system.

Methodology:

-

Slice Preparation:

-

Wistar rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Coronal cortical slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C).

-

Pyramidal neurons in the desired cortical layer are visually identified using DIC microscopy.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance) filled with an appropriate intracellular solution.

-

Neurons are voltage-clamped at a holding potential of -70 mV to record sIPSCs.

-

Stable baseline recordings of sIPSCs are obtained for a control period.

-

-

Drug Application:

-

This compound (dissolved in a suitable vehicle) is bath-applied to the slice at various concentrations.

-

sIPSCs are recorded in the presence of the drug to observe its effects.

-

For antagonist studies, an antagonist such as flumazenil can be co-applied with this compound.

-

A washout period with drug-free aCSF is performed to assess the reversibility of the effects.

-

-

Data Analysis:

-

sIPSCs are detected and analyzed using appropriate software.

-

The key parameters measured are the amplitude, frequency, and decay time constant of the sIPSCs.

-

Statistical comparisons are made between the control, drug application, and washout periods to determine the significance of any observed changes.

-

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

References

Spectroscopic data for beta-Bromoisovaleric acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for β-bromoisovaleric acid (IUPAC name: 3-bromo-3-methylbutanoic acid). Due to the limited availability of experimentally-derived spectra in public databases, this guide combines available data with predicted spectroscopic characteristics based on the compound's structure. This information is intended to assist researchers in the identification, characterization, and quality control of β-bromoisovaleric acid in various research and development applications.

Chemical Structure and Properties

-

IUPAC Name: 3-bromo-3-methylbutanoic acid[1]

-

Synonyms: beta-Bromoisovaleric acid

-

CAS Number: 5798-88-9[1]

-

Molecular Formula: C₅H₉BrO₂[1]

-

Molecular Weight: 181.03 g/mol [1]

-

Melting Point: 73-74 °C

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for β-bromoisovaleric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~2.9 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~1.8 | Singlet | 6H | Methyl protons (2 x -CH₃) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~170-180 | Quaternary | Carboxylic acid carbon (-COOH)[2] |

| ~60-70 | Quaternary | Carbon bearing the bromine atom (-C(Br)(CH₃)₂) |

| ~50-60 | Methylene | Methylene carbon (-CH₂-) |

| ~30-40 | Methyl | Methyl carbons (2 x -CH₃) |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid[3][4][5] |

| 1700-1725 | C=O stretch | Carboxylic acid[4][6] |

| 1210-1320 | C-O stretch | Carboxylic acid[3] |

| 500-600 | C-Br stretch | Alkyl bromide |

Mass Spectrometry (MS)

GC-MS Data

The following data is available from the NIST Mass Spectrometry Data Center for β-bromoisovaleric acid.

| m/z (Mass-to-Charge Ratio) | Relative Intensity |

| 100 | Top Peak |

| 82 | 2nd Highest |

| 83 | 3rd Highest |

Predicted Fragmentation Pattern

Electron ionization (EI) mass spectrometry of β-bromoisovaleric acid is expected to show fragmentation patterns characteristic of carboxylic acids and alkyl bromides. The molecular ion peak [M]⁺ at m/z 180/182 (due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br) may be observed. Common fragmentation pathways include the loss of the bromine atom, the carboxyl group, and rearrangements.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of β-bromoisovaleric acid.

Materials:

-

β-Bromoisovaleric acid sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of β-bromoisovaleric acid in approximately 0.5-0.7 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in β-bromoisovaleric acid.

Materials:

-

β-Bromoisovaleric acid sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of β-bromoisovaleric acid and approximately 100-200 mg of dry KBr powder in a mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of β-bromoisovaleric acid.

Materials:

-

β-Bromoisovaleric acid sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of β-bromoisovaleric acid in a suitable volatile solvent.

-

Instrument Setup:

-

Set the GC parameters (e.g., injector temperature, column type, temperature program) to achieve good separation.

-

Set the MS parameters. For EI, a standard electron energy of 70 eV is typically used.[7]

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be separated by the GC column and then introduced into the mass spectrometer.

-

The mass spectrometer will record the mass-to-charge ratio of the ions produced.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like β-bromoisovaleric acid.

Caption: General workflow for the spectroscopic analysis of β-bromoisovaleric acid.

References

- 1. biosynth.com [biosynth.com]

- 2. fiveable.me [fiveable.me]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. [askfilo.com]

- 7. Shown below is the 1H NMR spectrum of the alkyl bromide used to m... | Study Prep in Pearson+ [pearson.com]

A Technical Guide to the Solubility of beta-Bromoisovaleric Acid in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility of beta-bromoisovaleric acid (3-bromo-3-methylbutanoic acid) in various organic solvents. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Solubility Data of this compound

Table 1: Qualitative Solubility of this compound (3-bromo-3-methylbutanoic acid)

| Solvent | Qualitative Solubility |

| Benzene | Very Soluble[1][2][3] |

| Ether | Very Soluble[1][2][3] |

| Ethanol | Very Soluble[1][2][3] |

| Water | Slightly Soluble |

| Ligroin | Soluble (forms needles upon crystallization) |

Table 2: Quantitative Solubility of 2-bromo-3-methylbutanoic acid (Isomer of this compound)

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Acetone | 20 | 17.75 |

| Diethyl Ether | 20 | 0.84 |

| Dioxane | 20 | 22.7 |

| Ethanol | 20 | 45.53 |

| Methanol | 20 | 82.7 |

| Water | 20 | 55.8 |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

1. Materials and Equipment

-

Solute: this compound (solid)

-

Solvent: High-purity organic solvent of choice

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or GC)

-

2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is necessary to ensure that the solution reaches saturation.

-

Record the exact mass of the solute added.

-

Add a known volume or mass of the organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath or incubator set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[4] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC).

-

3. Data Analysis

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the shake-flask method for solubility determination.

References

- 1. Full text of "CRC Handbook Of Chemistry And Physics 97th Edition ( 2016)" [archive.org]

- 2. Full text of "CRC Handbook of Chemistry and Physics 85th edition" [archive.org]

- 3. Full text of "CRC Handbook Of Chemistry And Physics A Ready Reference Book Of Chemical And Physical Data CRC Press ( 2016)" [archive.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the Thermo-stability and Degradation Profile of beta-Bromoisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Bromoisovaleric acid, a halogenated carboxylic acid, is a valuable building block in organic synthesis. Understanding its thermal stability and degradation profile is crucial for its safe handling, storage, and application in various chemical processes, including drug development where thermal stress during manufacturing or storage can impact purity and efficacy. This technical guide outlines the expected thermal behavior of this compound and provides detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Degradation Profile

The thermal decomposition of this compound is anticipated to proceed through one or more pathways involving the cleavage of its most labile bonds under thermal stress. The primary expected degradation mechanisms are dehydrobromination and decarboxylation.

Dehydrobromination: The carbon-bromine bond is susceptible to cleavage, leading to the elimination of hydrogen bromide (HBr). This can result in the formation of an unsaturated carboxylic acid.

Decarboxylation: Carboxylic acids are known to undergo decarboxylation at elevated temperatures, releasing carbon dioxide (CO2) and forming a bromoalkane.[1]

These two pathways may occur concurrently or sequentially, and the predominant pathway will depend on the specific experimental conditions, such as temperature ramp rate and atmospheric composition.

Proposed Degradation Pathways

Based on the functional groups present in this compound, two primary degradation pathways are proposed:

-

Pathway A: Dehydrobromination followed by Decarboxylation. In this pathway, the initial step is the elimination of HBr, followed by the decarboxylation of the resulting unsaturated acid at a higher temperature.

-

Pathway B: Decarboxylation followed by Dehydrobromination. Alternatively, the molecule might first lose CO2, followed by the elimination of HBr from the resulting bromoalkane.

The likelihood of each pathway can be investigated by analyzing the evolved gases during thermal decomposition using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).[2]

Quantitative Data (Theoretical)

The following tables summarize the predicted quantitative data for the thermal decomposition of this compound based on the proposed degradation pathways. These values are estimates and require experimental verification.

Table 1: Predicted Thermal Decomposition Events by Thermogravimetric Analysis (TGA)

| Decomposition Step | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Evolved Species |

| Step 1 (Dehydrobromination) | 150 - 250 | ~44.7% | HBr |

| Step 2 (Decarboxylation) | 250 - 350 | ~24.3% | CO2 |

| Total Mass Loss | 150 - 350 | ~69.0% |

Table 2: Predicted Thermal Transitions by Differential Scanning Calorimetry (DSC)

| Thermal Event | Predicted Onset Temperature (°C) | Predicted Peak Temperature (°C) | Enthalpy Change (ΔH) |

| Melting | 70 - 80 | 75 | Endothermic |

| Decomposition | 150 - 250 | Varies | Exothermic/Endothermic |

Experimental Protocols

To experimentally determine the thermo-stability and degradation profile of this compound, the following detailed protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5 minutes.

-

Heat the sample from the initial temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[3]

-

-

Data Analysis:

-

Plot the mass of the sample as a percentage of the initial mass versus temperature to obtain the TGA thermogram.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Calculate the percentage mass loss for each decomposition step.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition, and to measure the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5 minutes.

-

Heat the sample from the initial temperature to a temperature above its predicted decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Analyze the thermogram for any other endothermic or exothermic events that may indicate decomposition or other phase transitions.

-

Visualizations

Proposed Thermal Degradation Pathway

Caption: Proposed thermal degradation pathways for this compound.

Experimental Workflow for Thermal Analysis

References

- 1. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Material Safety Data Sheet for β-Bromoisovaleric Acid

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the safety profile of chemical compounds is paramount. This guide provides a detailed overview of the material safety data for β-Bromoisovaleric acid (CAS Number: 5798-88-9), also known as 3-bromo-3-methylbutanoic acid. The following sections present its physical and chemical properties, hazard identification, handling and storage protocols, and emergency procedures, with quantitative data organized for clarity and key workflows visualized.

Section 1: Physical and Chemical Properties

β-Bromoisovaleric acid is a halogenated carboxylic acid.[1] Its fundamental physical and chemical characteristics are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C5H9BrO2 | [1][2][3] |

| Molecular Weight | 181.03 g/mol | [1][2][3] |

| Appearance | Needles from ligroin | [3] |

| Melting Point | 73-74 °C | [1][3][4] |

| Boiling Point | 189.93 °C (rough estimate) | [4] |

| Density | 1.4210 (rough estimate) | [4] |

| Solubility | Slightly soluble in water; Soluble in alcohol, ether, and benzene.[1][3] | [1][3] |

| pKa | 3.99 ± 0.10 (Predicted) | [4] |

Section 2: Hazard Identification and Classification

β-Bromoisovaleric acid is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its potential dangers.

GHS Hazard Classification

| Hazard Class | Category | Source(s) |

| Skin Corrosion/Irritation | 1B | [2] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | [2] |

Hazard Statements (H-Statements)

Precautionary Statements (P-Statements) A comprehensive list of precautionary statements can be found in the PubChem database entry for this compound.[2] Key recommendations include wearing protective gloves, protective clothing, eye protection, and face protection, and ensuring adequate ventilation.[5]

A visual representation of the hazard identification and response workflow is provided below.

Caption: Hazard Identification and Initial Response Workflow.

Section 3: Experimental Protocols - Safe Handling and Storage

While specific experimental methodologies are application-dependent, the following protocols for safe handling and storage are universally applicable for β-bromoisovaleric acid.

Handling Procedures:

-

Ventilation: Handle in a well-ventilated place.[5] Avoid the formation of dust and aerosols.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[5]

-

Hygiene: Wash hands thoroughly after handling.

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[5] Remove all sources of ignition.[5]

Storage Conditions:

-

Container: Store in a tightly closed container.[5]

-

Environment: Keep in a dry, cool, and well-ventilated place.

-

Incompatibilities: Information on incompatible materials is not explicitly provided in the searched documents, but as a general precaution for acids, avoid strong bases and oxidizing agents.

The logical relationship for handling and storage procedures is outlined in the diagram below.

Caption: Safe Handling and Storage Protocol.

Section 4: Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical. The following procedures should be followed.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Skin Contact | Avoid direct contact. Wear chemical-impermeable gloves. Wash the affected area with plenty of water. | [5] |

| Eye Contact | Avoid direct contact. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Inhalation | Avoid breathing mist, gas, or vapors. Move the affected person to fresh air. | [5] |

| Ingestion | Specific information not available in the provided search results. General practice for corrosive solids is to rinse the mouth with water and seek immediate medical attention. Do not induce vomiting. |

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment.[5] Ensure adequate ventilation and remove all sources of ignition.[5] Evacuate personnel to safe areas.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the chemical enter drains.[5]

-

Containment and Cleaning: Collect and arrange for disposal.[5] Keep in suitable, closed containers for disposal.[5] Use spark-proof tools and explosion-proof equipment.[5]

The workflow for responding to an accidental spill is visualized in the following diagram.

References

A Historical Perspective on the Synthesis of β-Bromoisovaleric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods for the synthesis of β-bromoisovaleric acid (3-bromo-3-methylbutanoic acid). It details the seminal approaches, providing experimental protocols and quantitative data to offer a thorough understanding of the compound's synthetic origins. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, offering insights into the foundational techniques that have paved the way for modern synthetic strategies.

Introduction

β-Bromoisovaleric acid, a halogenated derivative of isovaleric acid, has been a compound of interest for chemical synthesis and potential applications in medicinal chemistry. Its structural isomer, α-bromoisovaleric acid, has historically been more widely studied, primarily due to the prevalence of the Hell-Volhard-Zelinsky reaction for α-halogenation of carboxylic acids. However, specific methods for the targeted synthesis of the β-bromo isomer have been developed, reflecting an important area of historical organic synthesis. This guide focuses on the key historical methods for the preparation of β-bromoisovaleric acid, providing a detailed look at the experimental procedures and their reported efficiencies.

Key Historical Synthesis Methods

The primary historical route to β-bromoisovaleric acid has been the hydrobromination of β,β-dimethylacrylic acid (3-methyl-2-butenoic acid). This electrophilic addition reaction provides a direct and efficient means of introducing a bromine atom at the tertiary carbon of the isovaleric acid backbone.

Hydrobromination of β,β-Dimethylacrylic Acid

One of the most significant early methods for the synthesis of β-bromoisovaleric acid involves the direct addition of hydrogen bromide (HBr) to β,β-dimethylacrylic acid. This method takes advantage of the reactivity of the carbon-carbon double bond in the unsaturated acid.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol from the early 20th century describes the following procedure:

-

Materials: β,β-Dimethylacrylic acid, glacial acetic acid, hydrogen bromide gas.

-

Procedure: A solution of β,β-dimethylacrylic acid in glacial acetic acid is prepared. The solution is then saturated with dry hydrogen bromide gas at a low temperature, typically around 0°C. The reaction mixture is allowed to stand for a period of time to ensure complete reaction. The β-bromoisovaleric acid often crystallizes directly from the reaction mixture upon standing or with the addition of water. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as petroleum ether or a mixture of ether and petroleum ether.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Up to 92% | [1] |

| Melting Point | 73-74 °C | [1] |

Logical Relationship Diagram:

(CH3)2CHCH2COOH + Br2/PBr3 → (CH3)2CHCH(Br)COOH

Caption: Workflow of the Hell-Volhard-Zelinsky reaction.

The Reformatsky Reaction: A Potential Route to β-Hydroxy Esters

General Reaction Scheme:

Signaling Pathway Diagram:

Caption: Simplified pathway of the Reformatsky reaction.

Conclusion

The historical synthesis of β-bromoisovaleric acid is primarily characterized by the electrophilic addition of hydrogen bromide to β,β-dimethylacrylic acid. This method proved to be efficient and direct. While other significant named reactions of the era, such as the Hell-Volhard-Zelinsky and Reformatsky reactions, were paramount for the synthesis of related α-bromo acids and β-hydroxy esters respectively, their direct application for the synthesis of β-bromoisovaleric acid is not prominent in the historical literature. This technical guide provides a foundational understanding of these early synthetic methods, which is essential for appreciating the evolution of organic synthesis and for the continued development of novel synthetic pathways for valuable chemical entities.

References

Methodological & Application

Application Note and Protocol for the Synthesis of α-Bromoisovaleric Acid from Isovaleric Acid

Introduction

This document provides a detailed protocol for the synthesis of α-bromoisovaleric acid from isovaleric acid. The primary and most effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction, which facilitates the selective α-halogenation of a carboxylic acid.[1][2][3][4] It is important to note that the direct synthesis of β-bromoisovaleric acid from isovaleric acid is not a standard or commonly reported transformation. The Hell-Volhard-Zelinsky reaction specifically targets the α-carbon. The synthesis of β-bromoisovaleric acid typically proceeds from a different starting material, such as 3-methylbutenoic acid, via the addition of hydrogen bromide.[5] This protocol will therefore focus on the preparation of the α-isomer.

α-Bromoisovaleric acid is a valuable chiral intermediate in the synthesis of various pharmaceuticals and other biologically active compounds.[6][7] For example, it is a precursor for the synthesis of the sedative and hypnotic agent bromisoval.[7] The following protocol is based on established literature procedures and is intended for use by researchers and professionals in drug development and medicinal chemistry.

Overall Reaction Scheme

The synthesis of α-bromoisovaleric acid from isovaleric acid proceeds via the Hell-Volhard-Zelinsky reaction. In this reaction, isovaleric acid is treated with bromine and a phosphorus catalyst, such as phosphorus trichloride or red phosphorus, to selectively introduce a bromine atom at the α-carbon.[8] The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes, allowing for α-bromination.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of α-bromoisovaleric acid.

Table 1: Reactant and Product Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Isovaleric Acid | 3-Methylbutanoic acid | C₅H₁₀O₂ | 102.13 |

| Bromine | Bromine | Br₂ | 159.808 |

| Phosphorus Trichloride | Phosphorus trichloride | PCl₃ | 137.33 |

| α-Bromoisovaleric Acid | 2-Bromo-3-methylbutanoic acid | C₅H₉BrO₂ | 181.03 |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value | Reference |

| Molar Ratio (Isovaleric Acid:Bromine:PCl₃) | 1 : 1.7 : 0.05 (approx.) | [8] |

| Reaction Temperature | 70-105°C | [8] |

| Reaction Time | 12-24 hours | [8] |

| Typical Yield | 87.5–88.6% | [8] |

| Boiling Point of Product | 110–125°C at 15 mm Hg | [8] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of α-bromoisovaleric acid.

Detailed Experimental Protocol

Materials and Equipment:

-

3 L round-bottom flask

-

Reflux condenser

-

Gas absorption trap

-

Heating mantle or oil bath

-

Distillation apparatus (e.g., modified Claisen flask)

-

Vacuum pump

-

Isovaleric acid (commercial monohydrate can be used)

-

Benzene (for drying, optional)

-

Bromine

-

Phosphorus trichloride (PCl₃)

Procedure:

1. Drying of Isovaleric Acid (Optional but Recommended)

- If using isovaleric acid monohydrate, place 1 kg of the acid in a 3 L round-bottom flask with 500 mL of benzene.

- Distill the mixture using a short column until the vapor temperature reaches 100°C, which indicates that the water has been removed as an azeotrope with benzene.

- Cool the residue of anhydrous isovaleric acid.

2. Reaction Setup

- Caution: This reaction should be performed in a well-ventilated fume hood due to the use of bromine and the evolution of hydrogen bromide (HBr) gas.

- Equip a dry 3 L round-bottom flask with a long reflux condenser.

- Connect the top of the condenser to a gas absorption trap to neutralize the HBr gas produced during the reaction. An empty flask can be placed between the condenser and the trap as a safety measure.

3. Bromination

- Place 878 g (8.6 moles) of anhydrous isovaleric acid into the reaction flask.

- Carefully add 1.5 kg (480 mL) of dry bromine to the flask.

- Through the top of the condenser, add 15 mL of phosphorus trichloride.

- Heat the mixture in an oil bath at 70–80°C. The reaction may take 10–20 hours. Continue heating until the deep red color of bromine is no longer visible in the condenser.

- Add another 25 mL portion of bromine and continue heating as before.

- Once the bromine color has disappeared again, slowly raise the temperature of the oil bath to 100–105°C and maintain this temperature for 1.5–2 hours.

4. Purification

- After the reaction is complete, allow the mixture to cool to room temperature.

- Transfer the crude α-bromoisovaleric acid to a 2 L modified Claisen flask for distillation.

- Distill the product under reduced pressure. A low-boiling fraction consisting mainly of unreacted isovaleric acid may be collected first.

- Collect the main fraction boiling at 110–125°C under a pressure of 15 mm Hg.[8]

5. Product Characterization

- The final product should be a colorless to pale yellow liquid or solid, depending on purity and temperature.[6]

- Characterize the product using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Bromine is highly corrosive and toxic. Handle with extreme care.

-

Phosphorus trichloride is corrosive and reacts violently with water.

-

The reaction evolves hydrogen bromide gas, which is corrosive and toxic. Ensure the gas trap is functioning correctly.

By following this protocol, researchers can reliably synthesize α-bromoisovaleric acid as a key intermediate for further chemical synthesis.

References

- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lookchem.com [lookchem.com]

- 6. CAS 565-74-2: 2-Bromo-3-methylbutyric acid | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Bromination of 3-Methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-bromo-3-methylbutanoic acid from 3-methylbutanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction. The HVZ reaction is a robust and widely used method for the α-bromination of carboxylic acids, a critical transformation in the synthesis of various organic molecules, including pharmaceutical intermediates and amino acids. This protocol includes a step-by-step experimental procedure, a comprehensive table of quantitative data for the starting material and product, and a visual representation of the experimental workflow.

Introduction

The α-bromination of carboxylic acids is a fundamental reaction in organic synthesis, providing a versatile handle for further functionalization. The Hell-Volhard-Zelinsky (HVZ) reaction is the premier method for achieving this transformation. The reaction proceeds via the formation of an acid bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the α-position. The resulting α-bromo acid bromide is then hydrolyzed to the final α-bromo carboxylic acid product. 3-Methylbutanoic acid, also known as isovaleric acid, is a common starting material in the synthesis of various organic compounds. Its bromination at the α-position yields 2-bromo-3-methylbutanoic acid, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the desired product.

| Property | 3-Methylbutanoic Acid (Isovaleric Acid) | 2-Bromo-3-methylbutanoic Acid |

| Molecular Formula | C₅H₁₀O₂ | C₅H₉BrO₂ |

| Molecular Weight | 102.13 g/mol | 181.03 g/mol |

| Appearance | Colorless liquid | White to off-white solid |

| Melting Point | -29 °C | 39-42 °C[1] |

| Boiling Point | 176-177 °C | 124-126 °C at 20 mmHg[1] |

| Density | 0.926 g/mL | 1.513 g/cm³[1] |

| CAS Number | 503-74-2 | 565-74-2[1] |

| Typical Reaction Yield | N/A | ~85% |

| ¹H NMR (CDCl₃, ppm) | δ 0.96 (d, 6H), 2.18 (m, 1H), 2.36 (d, 2H), 11.5 (br s, 1H) | δ 1.05 (d, 3H), 1.15 (d, 3H), 2.35 (m, 1H), 4.20 (d, 1H), 11.0 (br s, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 22.3, 25.8, 43.4, 180.5 | δ 19.5, 20.5, 33.5, 50.0, 175.0 |

| IR (KBr, cm⁻¹) | 2965 (C-H), 1710 (C=O), 1470 (C-H bend), 1215 (C-O) | 2970 (C-H), 1715 (C=O), 1465 (C-H bend), 1210 (C-O), 650 (C-Br) |

Experimental Protocol

This protocol is adapted from the established Hell-Volhard-Zelinsky reaction methodology.

Materials:

-

3-Methylbutanoic acid (isovaleric acid)

-

Red phosphorus

-

Bromine

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a calcium chloride drying tube), and a dropping funnel, add 3-methylbutanoic acid (e.g., 51.0 g, 0.5 mol) and red phosphorus (e.g., 1.55 g, 0.05 mol).

-

Addition of Bromine: Cool the flask in an ice-water bath. Slowly add bromine (e.g., 87.9 g, 0.55 mol) from the dropping funnel over a period of 1-2 hours with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 20 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 80-90 °C using a heating mantle and maintain this temperature for 8-12 hours, or until the evolution of hydrogen bromide gas ceases. The color of the reaction mixture should change from reddish-brown to a yellowish-orange.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water (100 mL) to the reaction mixture to hydrolyze the intermediate acyl bromide. This step is also exothermic and may produce fumes of HBr.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (100 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-bromo-3-methylbutanoic acid.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental protocol.

References

Application Notes and Protocols: Use of β-Bromoisovaleric Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Bromoisovaleric acid is a versatile reagent in peptide chemistry, primarily utilized for the introduction of an isovaleric acid moiety onto amino groups within a peptide sequence. This modification can be strategically employed to synthesize peptidomimetics with altered structural and biological properties. The incorporation of this branched-chain aliphatic group can influence peptide conformation, receptor binding affinity, and enzymatic stability.

One of the key applications of β-bromoisovaleric acid is in the N-alkylation of primary amines, such as the N-terminal α-amino group or the ε-amino group of a lysine side-chain. This process, often performed on a solid support, allows for the site-specific modification of peptides. The resulting N-substituted peptides can exhibit enhanced pharmacokinetic profiles, making them attractive candidates in drug discovery and development.

These application notes provide an overview of the use of β-bromoisovaleric acid in peptide synthesis and offer a detailed protocol for the N-alkylation of a resin-bound peptide.

Applications in Peptide Synthesis

-

Synthesis of Peptidomimetics: The introduction of an isovaleryl group via β-bromoisovaleric acid can mimic the side chain of valine, but with a different connectivity to the peptide backbone. This can lead to novel peptide analogs with unique conformational preferences and biological activities.

-

Modification of N-Terminus: N-terminal modification with β-bromoisovaleric acid can block degradation by aminopeptidases and alter the overall charge and lipophilicity of the peptide, which can improve its cell permeability and bioavailability.

-

Side-Chain Modification: The ε-amino group of lysine residues can be alkylated with β-bromoisovaleric acid to introduce branched aliphatic chains. This can be used to probe structure-activity relationships or to develop peptides with constrained conformations.

-

Drug Development: Peptides modified with β-bromoisovaleric acid may exhibit improved therapeutic properties, such as enhanced stability and receptor affinity.[1][2]

Quantitative Data Summary

The efficiency of N-alkylation reactions on solid support can be influenced by the choice of alkylating agent, base, and reaction conditions. While specific data for β-bromoisovaleric acid is not extensively published, data from analogous alkylation reactions using other alkyl bromides can provide an expected range for reaction yields.

| Alkylating Agent | Resin Type | Base | Reaction Time | Temperature | Yield (%) | Reference |

| Ethyl Iodide | PAL-PEG-PS | DBU | 2 days | Room Temp. | 95 | [2] |

| CPM Bromide | PAL-PEG-PS | DBU | 3 days | Room Temp. & 80°C | 93 | [2] |

| β-Bromoisovaleric Acid (Expected) | PAL-PEG-PS | DBU | 2-3 days | Room Temp. | 85-95 | N/A |

Experimental Protocols

Protocol 1: N-Alkylation of a Resin-Bound Peptide with β-Bromoisovaleric Acid

This protocol is adapted from the Fukuyama N-alkylation reaction for the modification of a primary amine on a solid support.[1][2] It involves the initial protection of the amine with a 2-nitrobenzenesulfonyl (oNBS) group, followed by alkylation with β-bromoisovaleric acid and subsequent deprotection.

Materials:

-

Fmoc-protected peptide-resin (e.g., on Rink Amide or PAL-PEG-PS resin)

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

2-Nitrobenzenesulfonyl chloride (oNBS-Cl)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

β-Bromoisovaleric acid

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Fmoc Deprotection:

-

Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Sulfonamide Formation (oNBS Protection):

-

Swell the deprotected peptide-resin in DCM.

-

Add a solution of oNBS-Cl (4 equivalents) and DIEA (4 equivalents) in DCM to the resin.

-

Agitate the mixture at room temperature for 30 minutes.

-

Monitor the reaction completion using a ninhydrin test (should be negative).

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

N-Alkylation with β-Bromoisovaleric Acid:

-

Swell the oNBS-protected peptide-resin in DMF.

-

Add a solution of β-bromoisovaleric acid (10 equivalents) and DBU (10 equivalents) in DMF to the resin.

-

Agitate the mixture at room temperature for 48 hours.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Sulfonamide Deprotection (oNBS Removal):

-

Swell the alkylated peptide-resin in DMF.

-

Add a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.

-

Agitate the mixture at room temperature for 30 minutes.

-

Repeat the treatment one more time.

-

Wash the resin with DMF (5x) and DCM (5x).

-

-

Peptide Cleavage and Deprotection:

-

Wash the resin with methanol and dry under vacuum.

-

Treat the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Visualizations

Caption: Workflow for N-alkylation of a resin-bound peptide.

Caption: Reaction scheme for N-alkylation with β-bromoisovaleric acid.

References

beta-Bromoisovaleric acid as a precursor for bromisoval synthesis

Application Notes and Protocols for the Synthesis of Bromisoval

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bromisoval, chemically known as (RS)-2-bromo-N-carbamoyl-3-methylbutanamide, is a sedative and hypnotic agent belonging to the bromoureide class of drugs.[1] Its synthesis is a well-established process in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of bromisoval.

It is a common misconception that bromisoval is synthesized from beta-bromoisovaleric acid. The established and chemically correct precursor is α-bromoisovaleric acid or its derivatives. The structure of bromisoval, with the bromine atom attached to the carbon adjacent to the carbonyl group (the α-position), necessitates the use of an α-bromo precursor.[1][2] The primary route for synthesizing this precursor is the Hell-Volhard-Zelinsky reaction of isovaleric acid.[1]

These protocols detail the multi-step synthesis, beginning with the α-bromination of isovaleric acid to yield an intermediate, which is then condensed with urea to produce the final active pharmaceutical ingredient, bromisoval.

Overall Synthesis Pathway

The synthesis of bromisoval is typically achieved in two main stages:

-

α-Bromination of Isovaleric Acid: Isovaleric acid is subjected to bromination at the alpha-position using bromine and a phosphorus catalyst, such as phosphorus tribromide (PBr₃), via the Hell-Volhard-Zelinsky reaction. This step produces α-bromoisovaleric acid, which is often converted in situ or in a subsequent step to the more reactive α-bromoisovaleryl bromide.[3][4]

-

Condensation with Urea: The α-bromoisovaleryl bromide (or a related acyl halide) is then reacted with urea in a condensation reaction to form bromisoval.[3][5]

Data Presentation

The following tables summarize the key reactants, intermediates, and products, along with typical reaction conditions and yields.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Physical Properties |

| Isovaleric Acid | 3-Methylbutanoic acid | 503-74-2 | C₅H₁₀O₂ | 102.13 | Colorless liquid, bp: 176.7 °C |

| α-Bromoisovaleric Acid | 2-Bromo-3-methylbutanoic acid | 565-74-2 | C₅H₉BrO₂ | 181.03 | Solid, mp: 39-42 °C, bp: 124-126 °C @ 20 mmHg.[6] |

| α-Bromoisovaleryl Bromide | 2-Bromo-3-methylbutanoyl bromide | 4394-94-3 | C₅H₈Br₂O | 243.93 | Distilled at 85-95 °C / 20-30 mmHg.[3] |

| Urea | Urea | 57-13-6 | CH₄N₂O | 60.06 | White solid, mp: 133-135 °C |

| Bromisoval | (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide | 496-67-3 | C₆H₁₁BrN₂O₂ | 223.07 | White crystalline powder.[1][7] |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield |

| 1A. Synthesis of α-Bromoisovaleric Acid | Isovaleric acid, Bromine | PCl₃ or PBr₃ | Benzene (optional) | 70 - 105 °C | 12 - 22 hours | 87.5 - 88.6%[8] |

| 1B. Synthesis of α-Bromoisovaleryl Bromide | α-Bromoisovaleric acid, Bromine | PBr₃ | None | ~40 °C | Not specified | 96% (combined with step 1A)[3] |

| 2. Condensation to Bromisoval | α-Bromoisovaleryl bromide, Urea | - | Ethylene dichloride | 60 - 72 °C | 3.5 hours | >76% (combined with purification)[3] |

| 3. Purification | Crude Bromisoval | Activated Carbon | Ethanol | Reflux | Not specified | High |

Mandatory Visualizations

Caption: Logical workflow for the synthesis of Bromisoval.

Caption: Key steps in the Hell-Volhard-Zelinsky reaction.

Caption: Condensation of the intermediate with urea.

Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including bromine, phosphorus tribromide, and hydrogen bromide gas. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of α-Bromoisovaleric Acid

This protocol is adapted from established procedures for the Hell-Volhard-Zelinsky reaction.[8]

Materials:

-

Isovaleric acid (8.6 moles)

-

Dry bromine (1.5 kg)

-

Phosphorus trichloride (15 mL)

-

Benzene (optional, for dehydration)

-

Round-bottom flask (3 L) with reflux condenser

-

Gas absorption trap (for HBr)

-

Heating mantle or oil bath

-

Distillation apparatus

Procedure:

-

Dehydration (Optional but Recommended): If using isovaleric acid monohydrate, place it in a 3 L round-bottom flask with 500 mL of benzene. Distill the mixture until the vapor temperature reaches 100°C to remove water and benzene. Cool the residue.

-

Reaction Setup: Place the dry isovaleric acid (878 g, 8.6 moles) into the 3 L flask equipped with a long reflux condenser. Connect the top of the condenser to a gas absorption trap for the evolving hydrogen bromide (HBr) gas.

-

Bromination: Add 1.5 kg of dry bromine to the acid, followed by the slow addition of 15 mL of phosphorus trichloride through the condenser.

-

Heating: Heat the mixture in an oil bath at 70–80°C for 10–20 hours, or until the red color of bromine in the condenser disappears, indicating its consumption.

-

Completion: Slowly raise the bath temperature to 100–105°C and maintain for another 1.5–2 hours to ensure the reaction goes to completion.

-

Purification: Cool the crude product. Set up a vacuum distillation apparatus and distill the crude α-bromoisovaleric acid. Collect the fraction boiling at 110–125°C under a pressure of 15 mmHg. The expected yield is 1364–1380 g (87.5–88.6%).[8]

Protocol 2: Synthesis of Bromisoval from α-Bromoisovaleric Acid

This protocol involves the conversion of the acid to the more reactive acyl bromide, followed by condensation with urea.[3]

Part A: Preparation of α-Bromoisovaleryl Bromide

-

In a reaction vessel suitable for heating and distillation, place the α-bromoisovaleric acid prepared in Protocol 1.

-

Add phosphorus tribromide (PBr₃).

-

Gently heat the mixture to approximately 40°C and slowly add bromine. Continue the reaction until the evolution of HBr gas ceases.

-

Purify the resulting α-bromoisovaleryl bromide by vacuum distillation, collecting the fraction at 85-95°C / 20-30 mmHg. The combined yield for this and the previous step is reported to be around 96%.[3]

Part B: Condensation with Urea

-

Reaction Setup: In a separate reaction vessel, add urea and ethylene dichloride. Heat the stirred mixture to 60°C.

-

Addition: Begin the dropwise addition of the purified α-bromoisovaleryl bromide from Part A into the urea solution. Maintain the reaction temperature between 60–65°C during the addition.

-

Reaction: Once the addition is complete, increase the temperature to 70–72°C and hold for 3.5 hours to complete the condensation.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding an aqueous sodium hydroxide solution.

-

Isolation of Crude Product: Distill off the ethylene dichloride solvent. The crude bromisoval will begin to crystallize as the solvent is removed. Cool the mixture to complete crystallization.

-

Collect the solid crude product by filtration or centrifugation and wash it.

Protocol 3: Purification of Bromisoval by Recrystallization

Materials:

-

Crude bromisoval

-

Ethanol (95%)

-

Activated carbon

-

Erlenmeyer flask

-

Heating plate

-

Filtration apparatus

Procedure:

-

Dissolution: In a flask, combine the crude bromisoval with ethanol. A typical ratio is 1 gram of crude product to 2.5 mL of ethanol.[3]

-

Decolorization: Add a small amount of activated carbon (e.g., 0.01 g per gram of crude product) to the mixture.

-

Heating: Gently heat the mixture to dissolve the solid and reflux for approximately 5 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon.

-